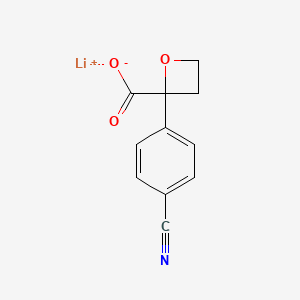
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate is a chemical compound that features a lithium ion coordinated to a 2-(4-cyanophenyl)oxetane-2-carboxylate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate typically involves the reaction of 2-(4-cyanophenyl)oxetane-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with modified functional groups.
Reduction: Amino-substituted oxetane derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism by which Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the oxetane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+)2-(4-cyanophenyl)oxirane-2-carboxylate: Similar structure but with an oxirane ring instead of an oxetane ring.
Lithium(1+)2-(4-cyanophenyl)tetrahydrofuran-2-carboxylate: Similar structure but with a tetrahydrofuran ring.
Uniqueness
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The presence of the cyano group also enhances its potential for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C11H8LiNO3 |
|---|---|
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
lithium;2-(4-cyanophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C11H9NO3.Li/c12-7-8-1-3-9(4-2-8)11(10(13)14)5-6-15-11;/h1-4H,5-6H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
BARIXCIBAXMCSX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1COC1(C2=CC=C(C=C2)C#N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
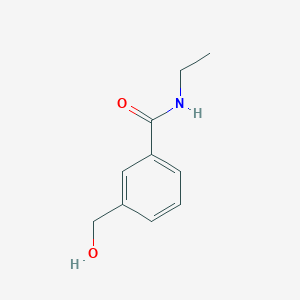
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
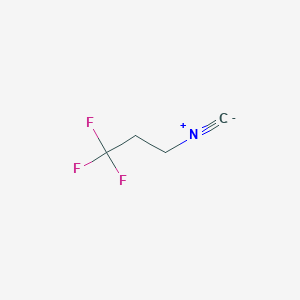
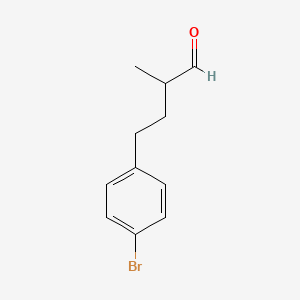
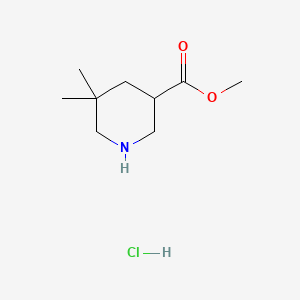
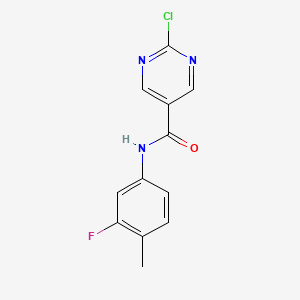
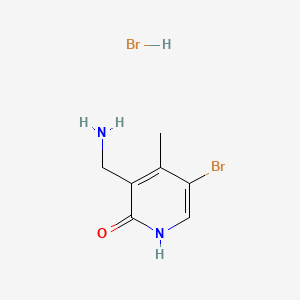
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
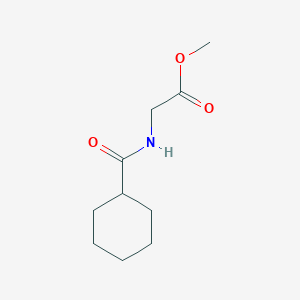

![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
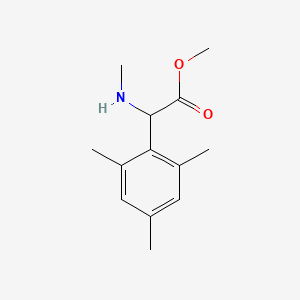
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
